Bis(4-methylumbelliferyl)pyrophosphoric acid, disodium salt
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Overview
Description
Bis(4-methylumbelliferyl)pyrophosphoric acid, disodium salt is a chemical compound with the molecular formula C20H14O11P2•2Na and a molecular weight of 538.26 . It is often used in diagnostics, environmental testing, food testing, and chemiluminescence assays . This compound is a conjugate of the ligand 4-methylumbelliferyl phosphate with sodium .
Preparation Methods
The synthesis of Bis(4-methylumbelliferyl)pyrophosphoric acid, disodium salt involves the reaction of 4-methylumbelliferyl phosphate with pyrophosphoric acid in the presence of sodium ions . The reaction conditions typically require a controlled environment to ensure the correct formation of the pyrophosphate diester bond. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
Bis(4-methylumbelliferyl)pyrophosphoric acid, disodium salt undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents for these reactions are not commonly detailed.
Substitution: The pyrophosphate group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include water for hydrolysis and various oxidizing or reducing agents for redox reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bis(4-methylumbelliferyl)pyrophosphoric acid, disodium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Bis(4-methylumbelliferyl)pyrophosphoric acid, disodium salt involves its hydrolysis by phosphatase enzymes, leading to the release of 4-methylumbelliferone, which is a fluorescent compound . This fluorescence can be measured to quantify enzyme activity. The molecular targets include various phosphatase enzymes, and the pathways involved are related to the hydrolysis of the pyrophosphate bond .
Comparison with Similar Compounds
Bis(4-methylumbelliferyl)pyrophosphoric acid, disodium salt can be compared with other similar compounds such as:
4-Methylumbelliferyl phosphate: This compound is a simpler form and is used in similar fluorescence-based assays.
4-Methylumbelliferyl sulfate: Another similar compound used in enzyme assays to study sulfatase activity.
The uniqueness of this compound lies in its ability to act as a substrate for pyrophosphatase enzymes, providing a specific and sensitive method for detecting enzyme activity .
Properties
CAS No. |
84282-11-1 |
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Molecular Formula |
C20H14Na2O11P2 |
Molecular Weight |
538.2 g/mol |
IUPAC Name |
disodium;(4-methyl-2-oxochromen-7-yl) [(4-methyl-2-oxochromen-7-yl)oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H16O11P2.2Na/c1-11-7-19(21)27-17-9-13(3-5-15(11)17)29-32(23,24)31-33(25,26)30-14-4-6-16-12(2)8-20(22)28-18(16)10-14;;/h3-10H,1-2H3,(H,23,24)(H,25,26);;/q;2*+1/p-2 |
InChI Key |
VDXDYBWIRLGIBY-UHFFFAOYSA-L |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OP(=O)([O-])OC3=CC4=C(C=C3)C(=CC(=O)O4)C.[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OP(=O)([O-])OC3=CC4=C(C=C3)C(=CC(=O)O4)C.[Na+].[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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